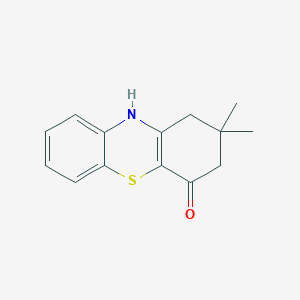

2,2-Dimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

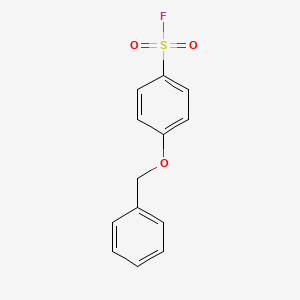

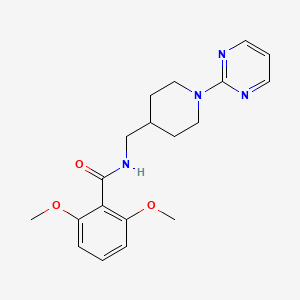

“2,2-Dimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one” is a chemical compound . Unfortunately, there is limited information available about this specific compound.

Molecular Structure Analysis

The molecular formula of “this compound” is C14H15NOS . The molecular weight is 245.34 .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not detailed in the sources I found .Scientific Research Applications

Reversible Mechanofluorochromic Properties

- Application : Researchers Xing and Jia (2021) studied phenothiazine-based donor–acceptor type aza-N,O-chelated boron difluoride complexes, exhibiting remarkable solvatofluorochromism and good thermal stability. Notably, the attachment of N,N-dimethyl groups to the terminal benzene ring unit induced significant reversible mechanofluorochromic properties (Xing & Jia, 2021).

Vibrational Spectroscopy Analysis

- Application : Minitha et al. (2011) conducted a study involving FT-IR and FT-Raman spectroscopy of 2,2-Dimethyl-3H-phenothiazin-4(10H)-one. This research provided insights into the vibrational properties and potential applications in non-linear optics due to its first hyperpolarizability (Minitha et al., 2011).

Synthesis and Spectroscopic Characterization

- Application : Swoboda et al. (2022) explored the synthesis and spectroscopic characterization of phenothiazine derivatives, including the study of their phosphorescence properties and structural characteristics. This research contributes to the understanding of the structural impact of different atoms in phenothiazine derivatives (Swoboda et al., 2022).

Electrochemical Behavior Study

- Application : Săcară et al. (2017) investigated the electrochemical behavior of 10H-phenothiazine-1-carboxylic acid, a derivative of phenothiazine, via square wave anodic stripping voltammetry. The study provides insights into the intramolecular hydrogen bonding associations and the electron density at the heterocyclic nitrogen atom (Săcară et al., 2017).

Quantum Chemical Calculations

- Application : The conformational, NBO, NLO, HOMO-LUMO, NMR, and electronic spectral studies of N,N-Dimethyl-3-(10H-phenothiazin-10-yl)-1-propanamine were conducted by Resmi et al. (2016), providing valuable insights into the molecular structure and stability of the molecule (Resmi et al., 2016).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

2,2-dimethyl-3,10-dihydro-1H-phenothiazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NOS/c1-14(2)7-10-13(11(16)8-14)17-12-6-4-3-5-9(12)15-10/h3-6,15H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVFVBTRWHZAXNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)SC3=CC=CC=C3N2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401321370 |

Source

|

| Record name | 2,2-dimethyl-3,10-dihydro-1H-phenothiazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401321370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26659848 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

39853-58-2 |

Source

|

| Record name | 2,2-dimethyl-3,10-dihydro-1H-phenothiazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401321370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(2-methylpropylsulfanyl)purine-2,6-dione](/img/structure/B2664450.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(cyclobutyl)methanone](/img/structure/B2664452.png)

![(5-Chloro-2-methoxyphenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2664460.png)

![6-((2-morpholino-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2664461.png)

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2664462.png)

![diethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2664463.png)

![N-cyano-3-ethyl-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline](/img/structure/B2664464.png)

![3-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]prop-2-enoic Acid](/img/structure/B2664468.png)

![4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B2664469.png)